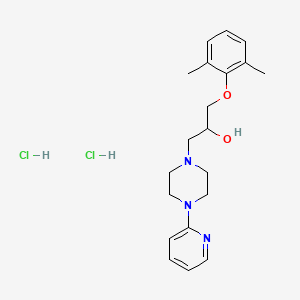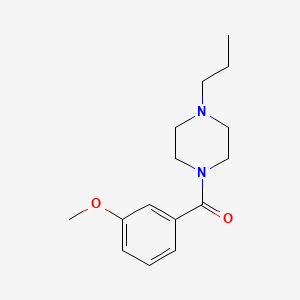![molecular formula C22H25NO2 B5067713 8-[4-(3-Propan-2-ylphenoxy)butoxy]quinoline](/img/structure/B5067713.png)
8-[4-(3-Propan-2-ylphenoxy)butoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(3-Propan-2-ylphenoxy)butoxy]quinoline is a synthetic organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound makes it an interesting subject for research and development in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(3-Propan-2-ylphenoxy)butoxy]quinoline typically involves a multi-step process. One common method includes the reaction of 3-Propan-2-ylphenol with 1,4-dibromobutane to form 4-(3-Propan-2-ylphenoxy)butane. This intermediate is then reacted with 8-hydroxyquinoline under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
8-[4-(3-Propan-2-ylphenoxy)butoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 4-positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
8-[4-(3-Propan-2-ylphenoxy)butoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Wirkmechanismus
The mechanism of action of 8-[4-(3-Propan-2-ylphenoxy)butoxy]quinoline depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-[4-(2-Methylphenoxy)butoxy]quinoline
- 8-[4-(3-Isopropylphenoxy)butoxy]quinoline
- 8-[4-(4-Methylphenoxy)butoxy]quinoline
Uniqueness
8-[4-(3-Propan-2-ylphenoxy)butoxy]quinoline is unique due to its specific substitution pattern on the phenoxy and butoxy groups. This unique structure can result in distinct physical, chemical, and biological properties compared to other similar compounds. For instance, the presence of the propan-2-yl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
IUPAC Name |
8-[4-(3-propan-2-ylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-17(2)19-9-5-11-20(16-19)24-14-3-4-15-25-21-12-6-8-18-10-7-13-23-22(18)21/h5-13,16-17H,3-4,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPFOMBCLPTULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Chloro-4-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5067657.png)

![(1,3-Dioxobenzo[de]isoquinolin-2-yl) 4-methoxybenzenesulfonate](/img/structure/B5067668.png)
![3-[3-(2-Methoxy-4-prop-2-enylphenoxy)propoxy]benzaldehyde](/img/structure/B5067672.png)


![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)
![N-[(2-fluorophenyl)methyl]-2-methoxy-5-phenylaniline](/img/structure/B5067680.png)
![2-[2-[[[1-[2-(2-Fluorophenyl)ethyl]piperidin-4-yl]methyl-methylamino]methyl]phenoxy]ethanol](/img/structure/B5067685.png)
![2-(2-isoxazolidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5067694.png)
![N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)

![(4Z)-4-[[4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B5067721.png)
![ethyl 1-[(3-chlorophenyl)sulfonyl]-4-(4-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5067733.png)
